

6,7-Dimethylchroman-4-amine: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: 6,7-Dimethylchroman-4-amine

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Disclaimer: Specific experimental data, including a registered CAS number, for **6,7- Dimethylchroman-4-amine** is not readily available in public databases. This guide has been compiled based on established chemical principles and data from closely related structural analogs. All information presented herein should be considered theoretical and requires experimental validation.

Introduction

Chroman-4-amine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The rigid bicyclic core of the chroman scaffold, combined with the basicity of the amine functionality, provides a versatile platform for designing novel therapeutic agents. The substitution pattern on the aromatic ring, such as the dimethyl substitution at the 6- and 7-positions, is anticipated to modulate the physicochemical properties and biological activity of the parent molecule, potentially influencing its potency, selectivity, and pharmacokinetic profile. This document provides a comprehensive overview of the inferred chemical data, a proposed synthetic route, and potential biological activities of **6,7-Dimethylchroman-4-amine**, aimed at researchers and professionals in drug discovery and development.

Chemical Data and Physicochemical Properties

While specific data for **6,7-Dimethylchroman-4-amine** is unavailable, the following table summarizes the predicted and known properties of the core chroman-4-amine scaffold and



related dimethyl isomers. These values serve as an estimation and would require experimental verification.

Property	Data for Related Compounds/Prediction	Source
CAS Number	Not available for 6,7-dimethyl isomer.	N/A
(R)-6,8-Dimethylchroman-4- amine: 1055956-96-1	[1]	
(S)-6,8-dimethylchroman-4- amine: 1213337-91-7	N/A	
(R)-7-methylchroman-4-amine: 1213179-04-4	[2]	
chroman-7-amine: 50386-68-0	[3]	
Molecular Formula	C11H15NO	N/A
Molecular Weight	177.24 g/mol	[1]
Appearance	Likely a solid or oil at room temperature.	Inferred
Boiling Point	Predicted to be >250 °C. For (R)-7-methylchroman-4-amine: 261.8±40.0 °C.	[2]
Solubility	Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.	Inferred
рКа	The amine group is expected to have a pKa in the range of 8-10.	Inferred

Proposed Synthesis



The synthesis of **6,7-Dimethylchroman-4-amine** can be envisioned through a multi-step process starting from commercially available 3,4-dimethylphenol. The key intermediate is the corresponding 6,7-Dimethylchroman-4-one, which can then be converted to the target amine via reductive amination.

Experimental Protocol: Synthesis of 6,7-Dimethylchroman-4-one

This protocol is adapted from general methods for the synthesis of chroman-4-ones.

Materials:

- 3,4-Dimethylphenol
- Acrylonitrile
- Anhydrous aluminum chloride (AlCl₃)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Friedel-Crafts Acylation: To a stirred solution of 3,4-dimethylphenol in a suitable solvent (e.g., nitrobenzene), add anhydrous aluminum chloride in portions at 0-5 °C.
- Slowly add acrylonitrile to the reaction mixture, maintaining the temperature below 10 °C.
- After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.



- Extract the aqueous layer with diethyl ether.
- Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude propionitrile intermediate.
- Cyclization: The crude intermediate is then subjected to acidic hydrolysis (e.g., with concentrated HCI) followed by heating to induce intramolecular cyclization to form 6,7-Dimethylchroman-4-one.
- The crude chromanone can be purified by column chromatography on silica gel.

Experimental Protocol: Reductive Amination of 6,7-Dimethylchroman-4-one

This protocol describes the conversion of the chromanone to the corresponding primary amine.

Materials:

- 6,7-Dimethylchroman-4-one
- Ammonium acetate or ammonia in methanol
- Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent
- Methanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Dichloromethane

Procedure:

• Dissolve 6,7-Dimethylchroman-4-one in methanol.



- Add a solution of ammonium acetate or ammonia in methanol to the mixture.
- Stir the reaction mixture at room temperature for 1-2 hours to form the intermediate imine.
- Cool the mixture to 0 °C and slowly add sodium cyanoborohydride in portions.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by adding water and acidify with dilute HCl.
- Wash the aqueous layer with dichloromethane to remove any unreacted starting material.
- Basify the agueous layer with a NaOH solution to a pH of >10.
- Extract the product, **6,7-Dimethylchroman-4-amine**, with dichloromethane.
- Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
- The crude amine can be further purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of **6,7-Dimethylchroman-4-amine** have not been reported, the chroman-4-amine scaffold is present in a variety of biologically active molecules. Research on related compounds suggests potential activities in the following areas:

- Antimicrobial and Antifungal Activity: Chromanone and thiochromanone derivatives have shown promising activity against various bacterial and fungal strains.[4][5] The mechanism of action is often attributed to the disruption of microbial cell membranes.[5]
- Anticancer Activity: Certain substituted chromanones have exhibited cytotoxic effects against cancer cell lines.[6] The precise mechanisms are varied and depend on the substitution pattern.



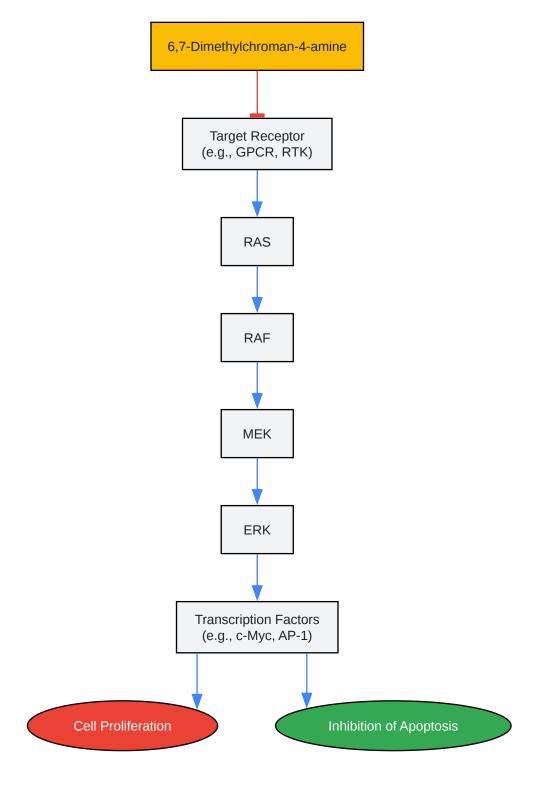




• Enzyme Inhibition: Substituted chroman-4-ones have been identified as inhibitors of enzymes like Sirtuin 2 (SIRT2), which is implicated in neurodegenerative diseases.[7]

Based on the known activities of related compounds, a potential signaling pathway that could be modulated by **6,7-Dimethylchroman-4-amine** is the MAPK/ERK pathway, which is often dysregulated in cancer.





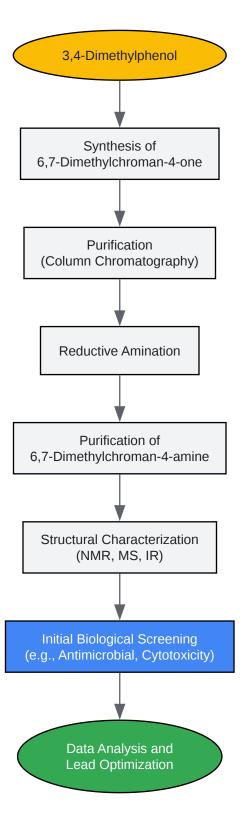
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Caption: Hypothetical inhibition of a receptor by **6,7-Dimethylchroman-4-amine**, leading to downregulation of the MAPK/ERK signaling pathway.



Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of **6,7-Dimethylchroman-4-amine**.





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Caption: A generalized workflow for the synthesis and preliminary evaluation of **6,7-Dimethylchroman-4-amine**.

Conclusion

6,7-Dimethylchroman-4-amine represents an intriguing, yet underexplored, chemical entity with potential applications in drug discovery. Based on the chemistry and biological activities of related analogs, this compound is predicted to be synthetically accessible and may exhibit interesting pharmacological properties. The proposed synthetic route and workflows in this guide provide a foundational framework for researchers to initiate the synthesis and investigation of this novel chroman-4-amine derivative. Experimental validation of the predicted properties and biological activities is a crucial next step in elucidating the therapeutic potential of **6,7-Dimethylchroman-4-amine**.

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